

Application Notes and Protocols for Studying CoQ6 Biosynthesis Using CRISPR-Cas9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: QN6

Cat. No.: B1193450

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

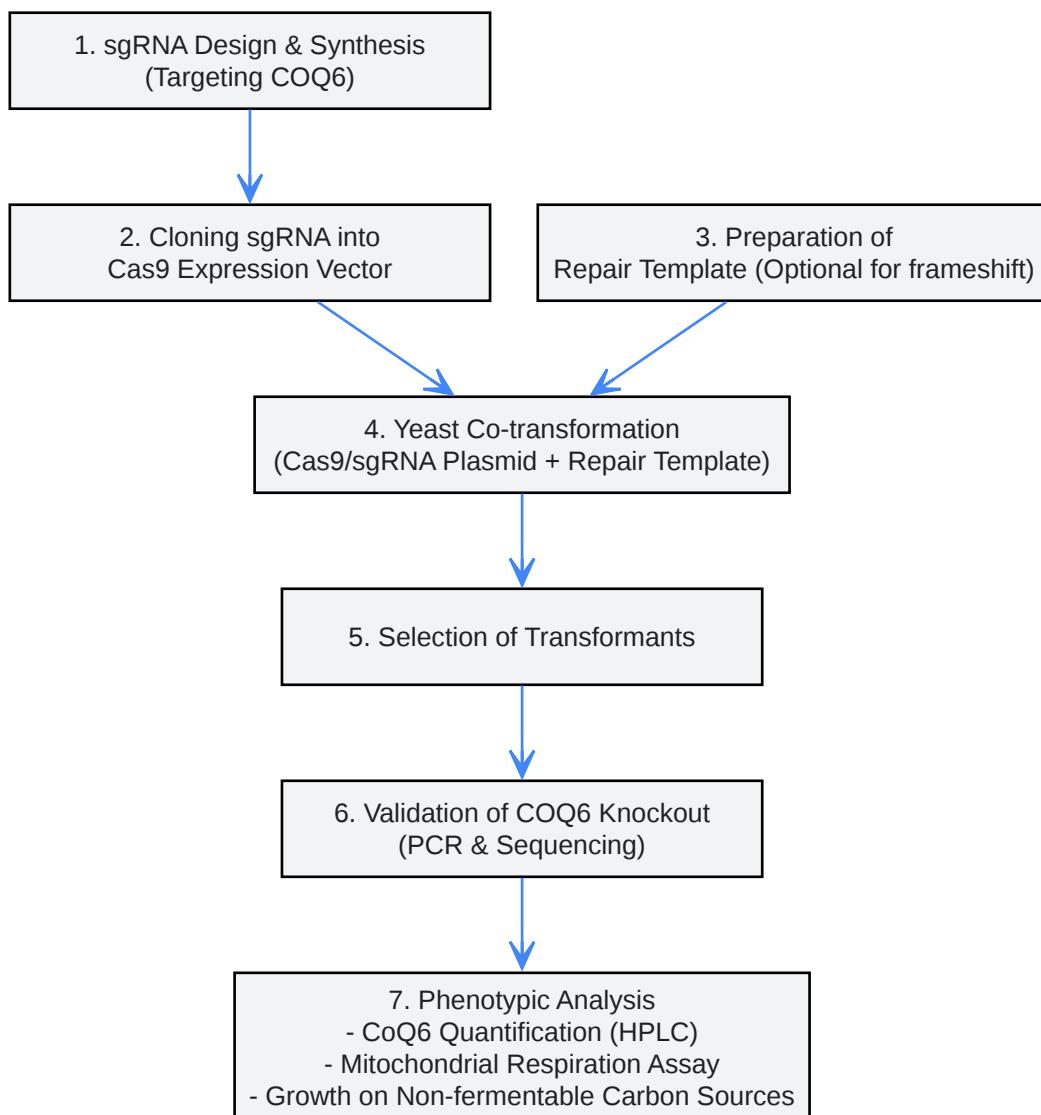
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain, crucial for cellular energy production. In the budding yeast *Saccharomyces cerevisiae*, the primary form is Coenzyme Q6 (CoQ6). The biosynthesis of CoQ6 is a complex process involving a suite of enzymes encoded by the COQ genes. Mutations in these genes can lead to CoQ deficiency, which in humans is associated with a range of mitochondrial diseases.^{[1][2]} *S. cerevisiae* serves as an excellent model organism to study CoQ biosynthesis due to the high degree of functional conservation of the CoQ biosynthetic pathway between yeast and humans.

The adeno-associated virus (CRISPR)-associated protein 9 (Cas9) system has emerged as a revolutionary genome-editing tool, allowing for precise and efficient modification of genes in a variety of organisms, including yeast.^{[3][4]} This technology enables researchers to create targeted gene knockouts to study the function of specific genes and their roles in metabolic pathways.^{[5][6]} These application notes provide detailed protocols for utilizing CRISPR-Cas9 to knock out genes involved in CoQ6 biosynthesis in *S. cerevisiae*, with a specific focus on the COQ6 gene, and to analyze the resulting phenotypes.

CoQ6 Biosynthesis Pathway

The biosynthesis of CoQ6 in *S. cerevisiae* begins with the precursor 4-hydroxybenzoic acid (4-HB) and involves a series of modifications to its benzoquinone ring, including prenylation, methylation, decarboxylation, and hydroxylation steps.^{[7][8]} Several Coq proteins assemble into a multi-subunit complex in the mitochondria, known as the CoQ synthome, to facilitate this process.^[7] The COQ6 gene encodes a flavin-dependent monooxygenase responsible for a critical hydroxylation step in the pathway.^[1]

Below is a diagram illustrating the key steps in the CoQ6 biosynthesis pathway in *S. cerevisiae*.



[Click to download full resolution via product page](#)

CoQ6 Biosynthesis Pathway in *S. cerevisiae*.

Experimental Workflow for CRISPR-Cas9 Mediated Gene Knockout

The general workflow for studying a gene involved in CoQ6 biosynthesis, such as COQ6, using CRISPR-Cas9 involves designing a specific single guide RNA (sgRNA), cloning it into a Cas9 expression vector, transforming yeast cells with the plasmid and a repair template, selecting for transformants, and validating the gene knockout. Subsequently, functional assays are performed to characterize the phenotype of the knockout strain.

[Click to download full resolution via product page](#)

CRISPR-Cas9 Experimental Workflow.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of COQ6 in *S. cerevisiae*

This protocol outlines the steps for creating a COQ6 knockout in *S. cerevisiae* using a plasmid-based CRISPR-Cas9 system.

1.1. sgRNA Design for COQ6

- Obtain the full sequence of the COQ6 gene from the *Saccharomyces* Genome Database (SGD).
- Use an online sgRNA design tool (e.g., CHOPCHOP, E-CRISP) to identify potential 20-nucleotide target sequences within the COQ6 open reading frame.[9]
- Select target sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').[6][10]
- Choose a target site in the early part of the coding sequence to increase the likelihood of generating a non-functional protein due to frameshift mutations.
- Perform a BLAST search to ensure the selected sgRNA sequence is unique to the COQ6 gene to minimize off-target effects.

1.2. Construction of the Cas9/sgRNA Expression Plasmid

- Synthesize two complementary oligonucleotides encoding the chosen 20-bp COQ6 target sequence with appropriate overhangs for cloning into a Cas9/sgRNA expression vector (e.g., pML104 or a similar vector).[11]
- Anneal the two oligonucleotides to form a double-stranded DNA fragment.
- Digest the Cas9/sgRNA expression vector with appropriate restriction enzymes.
- Ligate the annealed oligonucleotide duplex into the digested vector.
- Transform the ligation product into competent *E. coli* for plasmid amplification.
- Isolate the plasmid DNA from *E. coli* and verify the correct insertion of the sgRNA sequence by Sanger sequencing.

1.3. Yeast Transformation

- Prepare competent *S. cerevisiae* cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.

- Co-transform the competent yeast cells with the constructed Cas9/sgRNA-COQ6 plasmid (~500 ng) and, if creating a specific deletion, a linear double-stranded DNA repair template (~1 µg) with homology arms flanking the target site. For a simple frameshift mutation via non-homologous end joining (NHEJ), a repair template is not strictly necessary but can increase efficiency.[12][13]
- The transformation mixture typically includes:
 - Competent yeast cells
 - Cas9/sgRNA-COQ6 plasmid
 - (Optional) Repair template DNA
 - Single-stranded carrier DNA (e.g., salmon sperm DNA)
 - PEG solution
 - Lithium Acetate
- Heat shock the cells at 42°C for 15-20 minutes.[9][12]
- Plate the transformed cells on selective media (e.g., synthetic complete medium lacking uracil for a URA3-marked plasmid) to select for cells that have taken up the plasmid.
- Incubate the plates at 30°C for 2-3 days until colonies appear.

1.4. Validation of COQ6 Knockout

- Isolate genomic DNA from several individual colonies.
- Perform PCR amplification of the COQ6 locus using primers that flank the sgRNA target site. [14][15]
- Analyze the PCR products by agarose gel electrophoresis. A successful knockout may result in a size shift if a deletion/insertion has occurred.

- For confirmation, purify the PCR product and perform Sanger sequencing to identify the specific mutation (insertion, deletion, or substitution) at the target site that results in the gene knockout.[\[14\]](#)

Protocol 2: Quantification of CoQ6 by HPLC

This protocol describes the extraction and quantification of CoQ6 from yeast cells.

2.1. Yeast Cell Culture and Lysis

- Grow wild-type and *coq6Δ* mutant yeast strains in appropriate media (e.g., YPD) to the desired growth phase (e.g., mid-log or stationary).
- Harvest a defined number of cells by centrifugation.
- Wash the cell pellet with distilled water.
- Lyse the cells, for example, by bead beating in the presence of an organic solvent mixture (e.g., methanol/petroleum ether).

2.2. Lipid Extraction

- Perform a lipid extraction from the cell lysate. A common method is a two-phase extraction with a mixture of methanol, petroleum ether, and water.
- The upper, non-polar phase containing the lipids (including CoQ6) is collected.
- Evaporate the solvent under a stream of nitrogen gas.
- Resuspend the lipid extract in a suitable solvent for HPLC analysis (e.g., ethanol).

2.3. HPLC Analysis

- Analyze the lipid extract using a reverse-phase HPLC system equipped with a C18 column and a UV or diode-array detector set to ~275 nm.[\[16\]](#)[\[17\]](#)
- Use an appropriate mobile phase, such as a mixture of methanol, ethanol, and isopropanol.
- Identify the CoQ6 peak by comparing the retention time with that of a pure CoQ6 standard.

- Quantify the amount of CoQ6 by integrating the peak area and comparing it to a standard curve generated with known concentrations of the CoQ6 standard.[16]

Protocol 3: Analysis of Mitochondrial Respiration

This protocol provides a method to assess the impact of COQ6 knockout on mitochondrial respiratory function.

3.1. Growth on Non-fermentable Carbon Sources

- Prepare solid agar plates with a fermentable carbon source (e.g., glucose, YPD) and a non-fermentable carbon source (e.g., glycerol, YPG).
- Spot serial dilutions of wild-type and *coq6Δ* yeast cultures onto both types of plates.
- Incubate the plates at 30°C for 2-4 days.
- Compare the growth of the mutant strain to the wild-type. A significant growth defect on the non-fermentable carbon source is indicative of impaired mitochondrial respiration.

3.2. Measurement of Oxygen Consumption Rate (OCR)

- Grow wild-type and *coq6Δ* yeast strains in liquid culture to mid-log phase.
- Harvest and wash the cells.
- Resuspend the cells in respiration buffer.
- Measure the oxygen consumption rate using a Clark-type oxygen electrode or a Seahorse XF Analyzer.[18][19][20]
- The Seahorse XF Cell Mito Stress Test can be adapted for yeast to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiration, by the sequential injection of mitochondrial inhibitors such as oligomycin, FCCP, and antimycin A.[21]

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the analysis of a coq6 Δ mutant.

Table 1: CoQ6 and Precursor Levels in Wild-Type vs. coq6 Δ Yeast

Strain	CoQ6 (pmol/mg protein)	3-Hexaprenyl-4-hydroxybenzoate (HHB) (relative units)
Wild-Type	100 \pm 12	1.0 \pm 0.2
coq6 Δ	Not Detected	25.5 \pm 3.1

Note: Data are representative and should be replaced with experimental results. HHB is an early CoQ biosynthetic intermediate that accumulates in coq6 mutants.[1][22]

Table 2: Mitochondrial Respiration Parameters in Wild-Type vs. coq6 Δ Yeast

Strain	Basal Oxygen Consumption Rate (pmol O ₂ /min/ μ g protein)	Maximal Oxygen Consumption Rate (pmol O ₂ /min/ μ g protein)
Wild-Type	150 \pm 15	450 \pm 35
coq6 Δ	25 \pm 5	30 \pm 8

Note: Data are representative and should be replaced with experimental results.

Conclusion

The CRISPR-Cas9 system provides a powerful and precise method for generating gene knockouts in *S. cerevisiae* to investigate the function of genes involved in CoQ6 biosynthesis. The protocols outlined in these application notes provide a comprehensive framework for creating and validating a COQ6 knockout strain and for characterizing the resulting biochemical and physiological phenotypes. This approach is invaluable for elucidating the roles of specific genes in this essential metabolic pathway and for studying the molecular basis of CoQ deficiencies, which can inform the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The *Saccharomyces cerevisiae* COQ6 gene encodes a mitochondrial flavin-dependent monooxygenase required for coenzyme Q biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Conservation of Coenzyme Q Biosynthetic Genes among Yeasts, Plants, and Humans | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nonfunctional coq10 mutants maintain the ERMES complex and reveal true phenotypes associated with the loss of the coenzyme Q chaperone protein Coq10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synthego.com [synthego.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yvert Lab - Yeast CRISPR [ens-lyon.fr]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. Simple CRISPR-Cas9 Genome Editing in *S. cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Single-step Precision Genome Editing in Yeast Using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]

- 18. Seahorse assay for the analysis of mitochondrial respiration using *Saccharomyces cerevisiae* as a model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mitochondrial Respiration Quantification in Yeast Whole Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. Coenzyme Q supplementation or over-expression of the yeast Coq8 putative kinase stabilizes multi-subunit Coq polypeptide complexes in yeast coq null mutants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying CoQ6 Biosynthesis Using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193450#utilizing-crispr-cas9-to-study-genes-involved-in-coq6-biosynthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com